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Compound of Interest

Compound Name: 2-Acetamidophenol

Cat. No.: B1594496

An In-depth Examination of the NMR, IR, and Mass Spectrometry Data for a Key
Pharmaceutical Intermediate

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Acetamidophenol (also known as o-acetamidophenol), a significant isomer of the widely used
analgesic, paracetamol. This document is intended for researchers, scientists, and
professionals in drug development, offering a centralized resource for its structural
characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). The guide includes tabulated spectral data and
detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the *H and 3C NMR
spectral data for 2-Acetamidophenol, typically recorded in deuterated dimethyl sulfoxide
(DMSO-ds).

'H NMR Spectral Data

Table 1: *H NMR Chemical Shifts and Coupling Constants for 2-Acetamidophenol
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~9.35 Singlet (broad) 1H Phenolic -OH
~9.25 Singlet 1H Amide N-H

~7.95 Doublet of doublets 1H Aromatic C-H
~6.95 Triplet of doublets 1H Aromatic C-H
~6.85 Doublet of doublets 1H Aromatic C-H
~6.75 Triplet of doublets 1H Aromatic C-H
~2.10 Singlet 3H Methyl (-CHs)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at O ppm. The exact chemical

shifts can vary slightly depending on the solvent and concentration.

13C NMR Spectral Data

Table 2: 13C NMR Chemical Shifts for 2-Acetamidophenol

Chemical Shift (6) ppm

Assignment

~169.0 Carbonyl (C=0)
~147.5 Aromatic C-O
~126.5 Aromatic C-N
~123.0 Aromatic C-H
~121.0 Aromatic C-H
~118.5 Aromatic C-H
~115.0 Aromatic C-H
~24.0 Methyl (-CHs)

Note: The spectrum is typically broadband proton-decoupled.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The solid sample is often prepared as a potassium bromide
(KBr) pellet.

Table 3: Characteristic IR Absorption Bands for 2-Acetamidophenol

Wavenumber ) . ) .
Intensity Functional Group Vibration

(cm™)

~3400 Strong, Broad O-H Stretching

~3100 Medium N-H Stretching

~1660 Strong C=0 (Amide I) Stretching

~1580 Medium N-H Bending (Amide II)

) Aromatic Ring

~1520 Medium c=C ]
Stretching

~1270 Strong C-O Phenolic Stretching
Aromatic Out-of-Plane

~750 Strong C-H

Bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. Electron lonization (EIl) is a common method for analyzing small organic
molecules.

Table 4: Key Mass Spectrometry Data (m/z) for 2-Acetamidophenol
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miz Relative Intensity Assighment
151 High Molecular lon [M]*
) [M - CH2=C=0]* (loss of
109 Very High
ketene)
80 Medium [CeHeN]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy Protocol

e Sample Preparation:

[e]

Weigh approximately 5-10 mg of 2-Acetamidophenol.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds)

o

in a clean, dry vial.

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

o

o

Cap the NMR tube securely.
o Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

[¢]

o

Place the sample into the NMR magnet.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o

[¢]

Acquire the *H NMR spectrum using a standard pulse sequence. A typical experiment on a
400 MHz spectrometer would involve a 90° pulse, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-2 seconds.
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o For the 13C NMR spectrum, use a proton-decoupled pulse sequence. Due to the lower
natural abundance of 13C, a larger number of scans and a longer relaxation delay may be
necessary to achieve a good signal-to-noise ratio.

FTIR Spectroscopy Protocol (KBr Pellet Method)

e Sample Preparation:

[¢]

Place approximately 1-2 mg of 2-Acetamidophenol and 100-200 mg of dry, spectroscopic
grade potassium bromide (KBr) into an agate mortar.

[¢]

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

[e]

Transfer a small amount of the powder into a pellet press die.

o

Apply pressure using a hydraulic press to form a thin, transparent pellet.
o Data Acquisition:

o Place the KBr pellet into the sample holder of the FTIR spectrometer.

o Record a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over a range of 4000-400 cm~1. Typically, 16-32 scans are
co-added to improve the signal-to-noise ratio.

o The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

e Sample Preparation:

o Prepare a dilute solution of 2-Acetamidophenol (approximately 1 mg/mL) in a volatile
organic solvent such as methanol or ethyl acetate.

o Data Acquisition:
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[e]

Inject 1 pL of the sample solution into the GC-MS instrument.

o The gas chromatograph separates the sample components based on their volatility and
interaction with the capillary column (e.g., a non-polar DB-5 column). A typical temperature
program might start at 100 °C, ramp up to 250 °C, and then hold for a few minutes.

o The eluting compounds enter the mass spectrometer, which is typically operated in
Electron lonization (El) mode at 70 eV.

o The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the
molecular ion and its fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Acetamidophenol.
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Caption: General workflow for the spectroscopic analysis of 2-Acetamidophenol.

« To cite this document: BenchChem. [Spectroscopic Analysis of 2-Acetamidophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594496#spectroscopic-data-of-2-acetamidophenol-

nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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